
4-Aminooxepane-4-carboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminooxepane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is a derivative of oxepane, a seven-membered heterocyclic compound containing an oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminooxepane-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybutanoic acid with ammonia, followed by cyclization to form the oxepane ring. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminooxepane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Oxepane derivatives with additional functional groups.
Reduction: Alcohol derivatives of oxepane.
Substitution: Substituted oxepane compounds with various functional groups.
Applications De Recherche Scientifique
4-Aminooxepane-4-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe or intermediate in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 4-Aminooxepane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through pathways involving the formation of covalent bonds with electrophilic centers in target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminotetrahydro-2H-pyran-4-carboxylic acid: A structurally similar compound with a six-membered ring.
4-Amino-4-tetrahydropyrancarboxylic acid: Another related compound with similar functional groups.
Uniqueness
4-Aminooxepane-4-carboxylic acid hydrochloride is unique due to its seven-membered oxepane ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Propriétés
Formule moléculaire |
C7H14ClNO3 |
|---|---|
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
4-aminooxepane-4-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c8-7(6(9)10)2-1-4-11-5-3-7;/h1-5,8H2,(H,9,10);1H |
Clé InChI |
BLCQFIKXCMOHDA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCOC1)(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


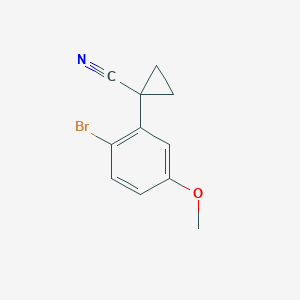
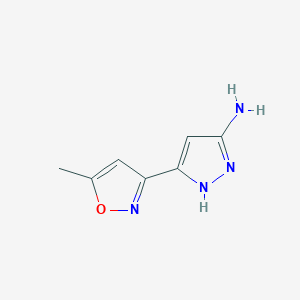
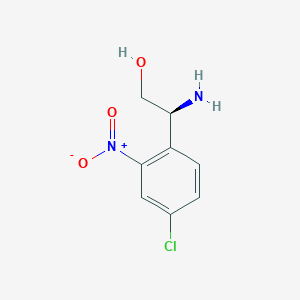
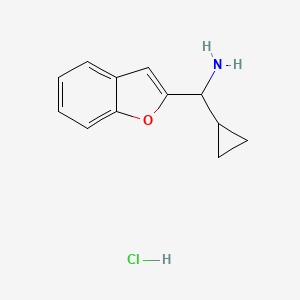
![1-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine](/img/structure/B13598428.png)
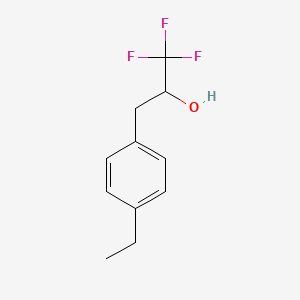

![3-[(2-Fluoropyridin-3-YL)oxy]propan-1-amine](/img/structure/B13598454.png)

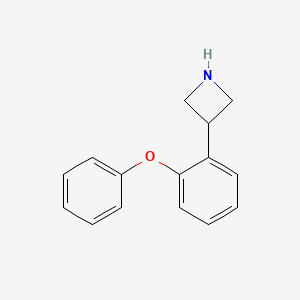


![1-{1,9-Dioxaspiro[5.5]undecan-2-yl}methanaminehydrochloride](/img/structure/B13598479.png)
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13598499.png)
